molecular formula C6H12ClN B3115701 Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride CAS No. 2108646-79-1

Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride

Cat. No.: B3115701
CAS No.: 2108646-79-1
M. Wt: 133.62
InChI Key: XEDGCBXYNYJDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride (CAS: 2108646-79-1) is a bicyclic amine derivative with the molecular formula C₆H₁₂ClN and a molar mass of 133.62 g/mol . It features a methylamine group attached to the bridgehead carbon of the bicyclo[1.1.1]pentane (BCP) scaffold, a rigid, three-dimensional structure increasingly used in medicinal chemistry as a bioisostere for planar aromatic rings like benzene . This compound is commercially available and serves as a key building block for synthesizing drug candidates, particularly in photochemical reactions such as formal (4+2)-cycloadditions with alkenes .

Properties

IUPAC Name

1-bicyclo[1.1.1]pentanylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-4-6-1-5(2-6)3-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDGCBXYNYJDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2108646-79-1
Record name {bicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Bicyclo[1.1.1]pentane (BCP) derivatives are valuable in drug discovery, serving as bioisosteres for phenyl rings and other groups, enhancing drug properties such as solubility and metabolic stability . Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride, a specific BCP derivative, is utilized in various applications, particularly in synthesizing pharmaceutical compounds .

1. General Information
CAS No.: 2108646-79-1
Molecular Formula: C6H12ClN

2. Key Applications

  • Precursor in Synthesis: this compound is a precursor in synthesizing pharmaceutical compounds .
  • Building Block for Pharmaceuticals: BCP-amine is expected to be an important building block for pharmaceuticals .
  • Improving Drug Properties: BCP can be employed as a bioisostere to improve aqueous solubility, permeability, and metabolic stability .

3. BCP in Drug Design and Development
BCP-based building blocks facilitate the construction of target molecules, accelerating the development of drug analogs with improved in vivo and in vitro activities . Pfizer successfully replaced the benzene ring of the γ-secretase inhibitor BMS-708,163 with BCP, which significantly improved solubility, cell membrane permeability, and metabolic stability in 2012 .

4. Synthesis Methods
A general scalable reaction between alkyl iodides and propellane provides bicyclo[1.1.1]pentane iodides in milligram, gram, and even kilogram quantities . This reaction, performed in flow with light, requires no catalysts, initiators, or additives, yielding products with high purity . More than 300 functionalized bicyclo[1.1.1]pentanes for medicinal chemistry have been prepared using this method .

Mechanism of Action

The mechanism of action of bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The rigid and three-dimensional structure of the BCP framework allows it to fit into unique binding sites on target proteins, potentially leading to enhanced binding affinity and selectivity . This property makes it a valuable scaffold in drug design, where it can modulate the activity of enzymes, receptors, and other biological targets.

Comparison with Similar Compounds

Key Observations :

  • Substituents at the 3-position (e.g., aryl, fluorinated groups) enhance lipophilicity and metabolic stability, making them suitable for CNS-targeting drugs .
  • Carboxylic acid or cyano derivatives (e.g., Entry 5–6) introduce polarity, improving water solubility for pharmacokinetic optimization .

Analog-Specific Syntheses

  • Fluorinated analogs : Generated via difluorocarbene insertion into bicyclo[1.1.0]butanes, followed by reduction (e.g., Entry 4) .
  • Aryl-substituted analogs : Radical carboamination or transition metal-catalyzed coupling reactions introduce aryl groups at the 3-position (e.g., Entry 3) .

Scalability Challenges :

  • [1.1.1]Propellane, a pyrophoric intermediate, requires specialized handling .
  • Commercial availability of BCP amines has improved, with >90 analogs now accessible from suppliers like Enamine Ltd and Fluorochem .

Commercial and Cost Analysis

  • Price : this compound is priced at $371.12–$1,784.57/g (scale-dependent), with 4-nitrobenzaldehyde as a low-cost auxiliary in reactions .

Biological Activity

Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride (BCP-amine) is a compound characterized by a bicyclic structure with significant potential in medicinal chemistry. Its unique properties stem from the highly strained bicyclo[1.1.1]pentane core, which influences its biological activity and reactivity.

Chemical Structure and Properties

The compound features a bicyclo[1.1.1]pentane core, which is noted for its high strain and distinctive reactivity compared to other bicyclic compounds. This structure allows BCP-amine to act as a bioisostere for traditional amines, enhancing its pharmacological profiles and making it a valuable candidate in drug design.

Compound Name Structure Type Unique Features
Bicyclo[3.3.0]octaneBicyclicLarger ring size; different strain profile
Bicyclo[2.2.2]octaneBicyclicMore stable; less reactive than bicyclo[1.1.1]pentane
3-Aminobicyclo[2.2.2]octaneBicyclicContains an amino group; used as a building block in synthesis
Bicyclo[2.2.0]hexaneBicyclicLower strain; less applicable as a bioisostere

Mechanisms of Biological Activity

Research indicates that BCP-amine exhibits notable biological activity through several mechanisms:

  • Binding Interactions : Studies have shown that BCP-amine can interact with various biological targets, enhancing its potential therapeutic applications .
  • Bioisosteric Replacement : It has been successfully incorporated into drug designs as a phenyl ring replacement, improving the physicochemical properties of compounds while maintaining or enhancing their potency .

Case Studies and Research Findings

  • LpPLA2 Inhibition : A study demonstrated that incorporating the bicyclo[1.1.1]pentane moiety into LpPLA2 inhibitors maintained high potency and improved binding modes confirmed by X-ray crystallography . This suggests that BCP-amine can effectively replace traditional aromatic systems in drug design.
  • Lipoxin A4 Analogues : Research focused on synthesizing and evaluating bicyclo[1.1.1]pentane-containing lipoxin A4 analogues indicated potential therapeutic benefits in inflammation resolution . These findings highlight the compound's relevance in developing anti-inflammatory drugs.
  • Drug Discovery Applications : The compound has been utilized in various drug discovery projects by major pharmaceutical companies, demonstrating its versatility and importance in medicinal chemistry . Its ability to mimic traditional aromatic structures while reducing toxicity risks makes it an attractive candidate for new therapeutic agents.

Q & A

Basic: What are the common synthetic routes for bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride?

Methodological Answer:
The synthesis typically involves functionalization of [1.1.1]propellane, a strained intermediate. Key strategies include:

  • Schmidt Reaction : Conversion of bicyclo[1.1.1]pentane-1-carboxylic acid to the amine hydrochloride via azide intermediates (e.g., yields ~24% for benzamide analogs) .
  • Hofmann Rearrangement : Improved protocols for higher yields by avoiding low-yield neutral amine isolation .
  • Hydrazine Reduction : Two-step synthesis from [1.1.1]propellane, yielding 1-aminobicyclo[1.1.1]pentane hydrochloride with practical scalability .
  • Radical Addition : Triethylborane-initiated atom-transfer radical addition (ATRA) under mild conditions for halogenated BCP precursors .

Advanced: How can researchers address contradictory yield data in BCP amine synthesis?

Methodological Answer:
Contradictions often arise from differing reaction conditions or purification methods. For example:

  • Schmidt Reaction vs. Hydrazine Routes : The Schmidt reaction yields ~24% benzamide derivatives, while hydrazine reduction (Pfizer protocol) provides higher yields but requires multi-step optimization .
  • Purity Considerations : Impurities from unstable intermediates (e.g., [1.1.1]propellane polymerization) can skew yields. Use of stabilizing additives (e.g., phenolic inhibitors in alkenes) improves reproducibility .
  • Analytical Validation : Cross-validate yields via HPLC or LC-MS to confirm product purity, especially when scaling reactions .

Advanced: What strategies enable site-selective functionalization of BCP scaffolds?

Methodological Answer:

  • Radical-Based Functionalization : Triethylborane-initiated ATRA enables selective halogenation at the bridgehead position . Difluorocarbene insertion into bicyclo[1.1.0]butanes yields 2,2-difluoro-BCPs .
  • Transition Metal Catalysis : Pd-mediated coupling reactions for N-substituted BCPs, though limited by steric hindrance .
  • Photochemical Methods : Imine-substituted BCPs undergo (4+2)-cycloaddition with alkenes under UV light (370–456 nm), enabling modular functionalization .

Basic: Which spectroscopic methods are critical for characterizing BCP derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm bridgehead substitution patterns. For example, bicyclo[1.1.1]pentane-1-amine hydrochloride shows distinct deshielded proton signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., C9_9H12_{12}Cl2_2N2_2 for hydrochloride salts) .
  • X-ray Crystallography : Resolves steric strain and confirms bridgehead geometry in crystalline derivatives .

Advanced: How effective are BCP derivatives as bioisosteres in improving drug properties?

Methodological Answer:
BCPs are validated bioisosteres for 1,4-disubstituted arenes, tert-butyl, and alkynyl groups. Key evaluations include:

  • Physicochemical Profiling : BCPs reduce logP values and improve solubility compared to aromatic analogs. For example, 3-phenyl-BCP-1-amine hydrochloride shows enhanced metabolic stability .
  • Structural Rigidity : BCPs mimic linear spacers (e.g., acetylene) while reducing torsional flexibility, as shown in antifungal activity studies .
  • In Vivo Performance : Comparative pharmacokinetic studies of BCP-containing candidates demonstrate improved bioavailability .

Advanced: What are the challenges in scaling up BCP amine synthesis?

Methodological Answer:

  • Intermediate Stability : [1.1.1]Propellane is prone to polymerization; scalable protocols require low-temperature handling (<0°C) and inert atmospheres .
  • Cost-Efficiency : Commercial BCP-building blocks (e.g., bicyclo[1.1.1]pentan-1-amine hydrochloride) are expensive (~$500/g at 250g scale), necessitating in-house synthesis .
  • Purification : Column-free methods (e.g., crystallization) are preferred for large-scale production to avoid chromatographic losses .

Basic: How to optimize reaction conditions for BCP amine synthesis?

Methodological Answer:

  • Solvent Selection : Dichloromethane or MTBE stabilizes reactive intermediates (e.g., imines) .
  • Catalyst Use : Triethylamine (3 equiv) enhances imine condensation efficiency .
  • Light Irradiation : Affordable LED lights (390 nm) drive photochemical steps without specialized reactors .
  • Inert Atmosphere : Degassing is optional; reactions proceed in "dump, stir, irradiate" setups .

Advanced: What are recent advances in enantioselective BCP synthesis?

Methodological Answer:

  • Nitrogen-Atom Insertion : Asymmetric imine addition to bicyclo[1.1.0]butanes followed by skeletal editing yields chiral 2-substituted BCPs with >90% ee .
  • Turbo Amides : Strain-release strategies using bulky amides enable enantioselective access to monoamine BCPs .
  • Hydrazine Derivatives : Chiral 1-bicyclo[1.1.1]pentylhydrazines serve as precursors for enantiopure amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride
Reactant of Route 2
Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.